Ethyl thiocyanate

Beschreibung

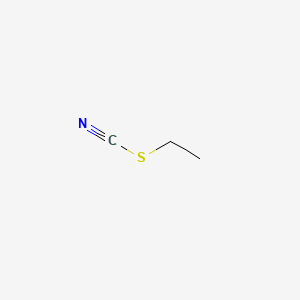

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NS/c1-2-5-3-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCLYEAZTHWNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NS | |

| Record name | ETHYLTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4990 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060259 | |

| Record name | Ethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylthiocyanate is a liquid. Used as an agricultural insecticide. (EPA, 1998), Volatile liquid; [HSDB] Clear faintly yellow liquid; [MSDSonline] | |

| Record name | ETHYLTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4990 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

295 °F at 760 mmHg (EPA, 1998), 146 °C | |

| Record name | ETHYLTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4990 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; miscible in ethanol, ethyl ether; soluble in chloroform | |

| Record name | ETHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.007 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.0071 @ 23 °C | |

| Record name | ETHYLTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4990 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.83 [mmHg] | |

| Record name | Ethyl thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Volatile liquid | |

CAS No. |

542-90-5 | |

| Record name | ETHYLTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4990 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL THIOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF9AD5G86Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-122 °F (EPA, 1998), -85.5 °C | |

| Record name | ETHYLTHIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4990 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6394 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Thiocyanate: Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of ethyl thiocyanate (B1210189) (C₃H₅NS). The information is intended for researchers, scientists, and professionals in drug development who require detailed chemical and physical data.

Chemical Structure and Nomenclature

Ethyl thiocyanate, also known by synonyms such as ethyl rhodanate and thiocyanic acid ethyl ester, is an organic compound with the chemical formula C₃H₅NS.[1][2] Its structure features an ethyl group attached to the sulfur atom of a thiocyanate group.

Molecular Structure Diagram:

Caption: 2D structure of the this compound molecule.

The molecule exists as a mixture of conformational isomers, specifically gauche and anti conformers, due to rotation around the C-S bond. Computational and spectroscopic studies have shown that the gauche conformer is generally more stable.

Conformational Analysis Diagram:

Caption: Conformational isomers of this compound.

Physicochemical Properties

This compound is a volatile, colorless to pale yellow liquid with a pungent odor.[1][3] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅NS | [2][4][5] |

| Molecular Weight | 87.14 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | -85.5 °C to -86 °C | [3] |

| Boiling Point | 145 °C to 146 °C | [3][4] |

| Density | 1.012 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.462 | [4] |

| Solubility | Insoluble in water; miscible with ethanol (B145695) and ether | [1] |

| Vapor Pressure | 4.83 mmHg at 25 °C | [1] |

| Flash Point | 42 °C (107.6 °F) | [4] |

Table 2: Chemical and Spectroscopic Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 542-90-5 | [4] |

| SMILES | CCSC#N | [2][4] |

| InChI | InChI=1S/C3H5NS/c1-2-5-3-4/h2H2,1H3 | [2][4] |

| InChIKey | WFCLYEAZTHWNEH-UHFFFAOYSA-N | [2][4] |

| Major IR Peaks (cm⁻¹) | ~2150 (C≡N stretch) | [1] |

| ¹H NMR (CDCl₃) | δ ~1.4 (t, 3H, CH₃), ~2.8 (q, 2H, CH₂) | |

| ¹³C NMR (CDCl₃) | δ ~14 (CH₃), ~30 (CH₂), ~112 (SCN) | |

| Mass Spectrum (m/z) | 87 (M+), 59, 29 | [1] |

Experimental Protocols

A common and reliable method for the synthesis of this compound is the nucleophilic substitution reaction between an ethyl halide and an alkali metal thiocyanate. The following protocol is a representative procedure adapted from established methods for synthesizing alkyl thiocyanates.

Reaction Scheme:

Caption: Synthesis of this compound from ethyl bromide.

Experimental Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium thiocyanate (1.1 equivalents) in ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl bromide (1 equivalent) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium bromide.

-

Extraction: Evaporate the ethanol from the filtrate under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by fractional distillation.

Alternative Synthetic Approaches:

-

Microwave-Assisted Synthesis: The reaction of ethyl bromide with potassium thiocyanate can be significantly accelerated using microwave irradiation, often leading to higher yields in shorter reaction times.

-

Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the aqueous thiocyanate salt and the organic ethyl halide, improving efficiency.

The synthesized this compound can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ethyl group and the presence of the thiocyanate carbon.

-

Infrared (IR) Spectroscopy: The characteristic sharp absorption band around 2150 cm⁻¹ confirms the presence of the C≡N triple bond of the thiocyanate group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.

-

Gas Chromatography (GC): Can be used to assess the purity of the synthesized product.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[1][4] It is also an irritant to the eyes, skin, and respiratory system.

Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

In case of exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Logical Relationship of Safety Information:

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound for Synthesis, Best Price, High Purity 99.99% [alphachemikaindia.com]

- 4. Visible-light-driven synthesis of alkenyl thiocyanates: novel building blocks for assembly of diverse sulfur-containing molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl Thiocyanate (B1210189) (CAS 542-90-5)

Document ID: ETC-TG-20251219 Version: 1.0

Abstract

This technical guide provides a comprehensive overview of ethyl thiocyanate (CAS 542-90-5), a versatile organosulfur compound. It covers its chemical and physical properties, spectroscopic data, synthesis protocols, chemical reactivity, and key applications, with a focus on its use in agricultural and chemical synthesis. This document consolidates critical data into structured tables and includes detailed experimental workflows and logical diagrams to support researchers and development professionals.

Introduction

This compound, also known as ethyl rhodanide, is an organosulfur compound with the chemical formula C₃H₅NS.[1] It is a volatile, colorless to pale yellow liquid with a characteristic stench.[2] Primarily recognized for its application as an agricultural insecticide and fumigant, this compound also serves as an intermediate in various organic syntheses.[3][4] Its reactivity is centered around the thiocyanate functional group (-SCN), making it a subject of interest for creating more complex molecules. This guide aims to provide a detailed technical resource for professionals working with or exploring the applications of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in Table 1, providing a quick reference for experimental planning and safety assessments.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 542-90-5 | [1][2][5][6] |

| Molecular Formula | C₃H₅NS | [1][5][7] |

| Molecular Weight | 87.14 g/mol | [1][5][6] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Boiling Point | 145 °C at 760 mmHg | [2][5][6] |

| Melting Point | -85.5 °C to -86 °C | [5][8][9] |

| Density | 1.012 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.462 - 1.464 | [2][5][6] |

| Flash Point | 42 °C to 42.8 °C (107.6 °F to 109 °F) (closed cup) | [2][5][6] |

| Solubility | Insoluble in water; miscible with ethanol (B145695) and ether.[7] | [7][8] |

| Vapor Pressure | 4.83 - 5.1 mmHg at 25°C | [7][9] |

| SMILES String | CCSC#N | [5][6] |

| InChI Key | WFCLYEAZTHWNEH-UHFFFAOYSA-N | [5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While raw spectra are beyond the scope of this guide, Table 2 lists the available spectroscopic data and their sources for further reference.

Table 2: Spectroscopic Data References for this compound

| Spectrum Type | Available Data Source(s) |

| ¹H NMR | ChemicalBook[10] |

| ¹³C NMR | ChemicalBook[10] |

| Mass Spectrometry (MS) | NIST Chemistry WebBook[11], ChemicalBook[10] |

| Infrared (IR) Spectroscopy | NIST Chemistry WebBook[11], ChemicalBook[10] |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the nucleophilic substitution of an ethyl halide with a thiocyanate salt, a variant of the Williamson ether synthesis. Another reported method involves the reaction of sodium thiocyanate with ethyl chloroformate.[4]

Experimental Protocol: Synthesis from Ethyl Bromide and Sodium Thiocyanate

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Sodium thiocyanate (NaSCN)

-

Ethyl bromide (CH₃CH₂Br)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiocyanate in anhydrous acetone.

-

Addition of Alkyl Halide: Slowly add ethyl bromide to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A precipitate of sodium bromide will form as the reaction proceeds.

-

Workup: After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide.

-

Extraction: Transfer the filtrate to a separatory funnel. Add diethyl ether to dilute the mixture and wash with water, followed by a wash with saturated brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.[4]

Chemical Reactivity and Reactions

This compound is a flammable liquid that is stable under normal conditions.[1] It is incompatible with strong oxidizing agents.[1] For instance, nitric acid can violently oxidize thiocyanate solutions.[5][12] Caution should be exercised when treating thiocyanates with peroxides or chlorates, as such mixtures have been known to explode.[5] Upon heating to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[5]

One notable application in synthesis is its use in the generation of hydrogen cyanide (HCN) through in situ reduction with dithiothreitol.[5][6]

Applications in Research and Development

This compound's applications are primarily concentrated in two areas: agriculture and chemical synthesis.

-

Agricultural Insecticide: It has been historically used as an agricultural insecticide and insecticidal fumigant.[3][5][13] Its volatile nature makes it effective for fumigation purposes.[3]

-

Synthetic Intermediate: As a building block, this compound provides a source for the thiocyanate group in more complex molecules. It is a precursor for synthesizing other chemicals, including pharmaceuticals and plastics, often via its conversion to hydrogen cyanide.[4][6]

Toxicological and Safety Information

This compound is a hazardous compound that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[1][7][14]

Toxicological Data

High-dose animal studies have shown various effects, as summarized in Table 3. It is important to note that thiocyanates, as a class, are known to be goitrogenic (interfere with thyroid function).[3]

Table 3: Summary of Toxicological Data

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects Observed | Reference |

| LDLo | Oral | Rat | 201 mg/kg | Somnolence, dyspnea (difficulty breathing), cyanosis | [9] |

| High-Dose Study | (Not specified) | Animal | (Not specified) | Somnolence, convulsions, ataxia, paralysis, changes to liver and kidneys | [3] |

GHS Hazard and Safety Information

Proper personal protective equipment (PPE), including impervious gloves, safety goggles, and respiratory protection, should be used when handling this chemical.[1][6] It should be stored in a cool, well-ventilated area designated for flammable liquids, away from ignition sources and oxidizing agents.[1][5]

Table 4: GHS Hazard and Safety Information

| Category | Code(s) | Description | Source(s) |

| Pictograms | GHS02, GHS07 | Flame, Exclamation Mark | [5] |

| Signal Word | Warning | [1][5][6] | |

| Hazard Statements | H226 | Flammable liquid and vapor | [5][6][7] |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | [5][6] | |

| H315 | Causes skin irritation | [7] | |

| H319 | Causes serious eye irritation | [7] | |

| H335 | May cause respiratory irritation | [7] | |

| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. | [1][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][5] | |

| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [5] | |

| P302+P352+P312 | IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. | [5] | |

| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [5] |

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound, 542-90-5 [thegoodscentscompany.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. expertmarketresearch.com [expertmarketresearch.com]

- 5. Ethylthiocyanate | 542-90-5 [chemicalbook.com]

- 6. This compound 97 542-90-5 [sigmaaldrich.com]

- 7. This compound | C3H5NS | CID 10968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound for Synthesis, Best Price, High Purity 99.99% [alphachemikaindia.com]

- 9. This compound | CAS#:542-90-5 | Chemsrc [chemsrc.com]

- 10. Ethylthiocyanate(542-90-5) 1H NMR spectrum [chemicalbook.com]

- 11. Thiocyanic acid, ethyl ester [webbook.nist.gov]

- 12. ETHYLTHIOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to Ethyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl thiocyanate (B1210189), a versatile reagent and intermediate in organic synthesis. The document details its fundamental molecular properties, provides a curated summary of its physicochemical data, outlines a detailed experimental protocol for its synthesis via phase-transfer catalysis, and describes a robust analytical method for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Core Molecular Information

Ethyl thiocyanate is an organic compound containing the thiocyanate functional group.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Physical State | Liquid | [1][5] |

| Appearance | Colorless to pale yellow, volatile liquid | [1][6] |

| Boiling Point | 145 °C at 760 mmHg | [2][5] |

| Melting Point | -85.5 °C | [5] |

| Density | 1.012 g/mL at 25 °C | [2][5] |

| Refractive Index (n²⁰/D) | 1.462 | [2][5] |

| Solubility | Insoluble in water; miscible with ethanol (B145695) and ethyl ether | [1] |

| Vapor Pressure | 4.83 mmHg at 25 °C | [1] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [2] |

Experimental Protocols

This protocol describes the synthesis of this compound from ethyl bromide and potassium thiocyanate using a phase-transfer catalyst. This method is advantageous due to its mild reaction conditions and high yield.

Materials:

-

Ethyl bromide (CH₃CH₂Br)

-

Potassium thiocyanate (KSCN)

-

Tetrabutylammonium (B224687) bromide (TBAB) or other suitable phase-transfer catalyst

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Distilled water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium thiocyanate (1.2 equivalents) in a minimal amount of distilled water.

-

Addition of Reactants: To the aqueous solution of KSCN, add a solution of ethyl bromide (1.0 equivalent) in dichloromethane.

-

Addition of Catalyst: Add a catalytic amount of tetrabutylammonium bromide (e.g., 0.05 equivalents) to the biphasic mixture.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion of the reaction, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Wash the organic layer with distilled water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

This method allows for the sensitive and selective determination of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for polar analysis (e.g., DB-WAX or equivalent)

GC-MS Parameters:

-

Injector Temperature: 220 °C

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 3 °C/min to 85 °C

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Ionization Mode: Electron Impact (EI)

-

MS Interface Temperature: 220 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Sample Preparation:

-

Prepare a standard stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

For unknown samples, dissolve a known quantity in the chosen solvent.

-

Inject a fixed volume (e.g., 1 µL) of the standards and samples into the GC-MS system.

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve generated from the standards.

Mandatory Visualizations

Caption: Synthesis workflow for this compound via phase-transfer catalysis.

References

- 1. A facile and Convenient Method for Synthesis of Thiiranes under Mild Condition Using Phase Transfer Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Simultaneous determination of cyanide and thiocyanate in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel and efficient synthesis of alkyl thiocyanates from alkyl halides in water using phase transfer catalysts | Semantic Scholar [semanticscholar.org]

- 6. Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects [ijche.com]

An In-depth Technical Guide to the Synthesis of Ethyl Thiocyanate from Ethyl Halides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl thiocyanate (B1210189) from various ethyl halides, namely ethyl iodide, ethyl bromide, and ethyl chloride. The core of this document focuses on the nucleophilic substitution reaction between an ethyl halide and a thiocyanate salt. Detailed experimental protocols, comparative data on reaction conditions and yields, and an analysis of the underlying reaction mechanisms are presented. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering practical insights into the preparation of this versatile chemical intermediate.

Introduction

Ethyl thiocyanate (C₂H₅SCN) is a valuable building block in organic synthesis, serving as a precursor for various sulfur-containing compounds. Its synthesis is a fundamental example of a nucleophilic substitution reaction, a cornerstone of organic chemistry. The most common and direct route to this compound involves the reaction of an ethyl halide with an inorganic thiocyanate salt.

This reaction proceeds primarily through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The thiocyanate anion (SCN⁻) acts as the nucleophile, displacing the halide leaving group from the ethyl substrate. A key feature of the thiocyanate ion is its nature as an ambident nucleophile, possessing two potential sites of nucleophilic attack: the sulfur atom and the nitrogen atom. Attack by the sulfur atom leads to the desired this compound, while attack by the nitrogen atom results in the formation of the isomeric ethyl isothiocyanate (C₂H₅NCS). The regioselectivity of this reaction is influenced by several factors, including the nature of the leaving group, the solvent, and the reaction conditions.

This guide will delve into the practical aspects of synthesizing this compound from ethyl iodide, ethyl bromide, and ethyl chloride, providing detailed experimental procedures and a comparative analysis of these methods.

Reaction Mechanism and Stereochemistry

The synthesis of this compound from ethyl halides is a classic example of an Sₙ2 reaction.[1] This mechanism involves a backside attack of the nucleophile (thiocyanate ion) on the carbon atom bonded to the halogen. This concerted process, where bond-formation and bond-breaking occur simultaneously, leads to an inversion of stereochemistry at the carbon center. As ethyl halides are achiral, this inversion is not observable in the product.

The ambident nature of the thiocyanate nucleophile introduces a competing reaction pathway. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophilic center, while the nitrogen atom is a "hard" nucleophilic center. The primary carbon of the ethyl group is a relatively soft electrophile. Therefore, the reaction preferentially occurs at the soft sulfur atom, leading to the formation of this compound as the major product. The formation of the isothiocyanate isomer is generally a minor pathway under typical Sₙ2 conditions.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from different ethyl halides. The protocols are based on established literature procedures and have been adapted for clarity and practical laboratory application.

Synthesis from Ethyl Bromide

This protocol is adapted from a well-established procedure for the synthesis of a similar alkyl thiocyanate and represents a common method for this transformation.[2]

Reaction:

C₂H₅Br + KSCN → C₂H₅SCN + KBr

Materials:

-

Ethyl bromide

-

Potassium thiocyanate (KSCN)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water

Equipment:

-

Round-bottom flask with a reflux condenser and mechanical stirrer

-

Heating mantle

-

Filtration apparatus

-

Separatory funnel

-

Distillation apparatus (fractional distillation setup recommended for high purity)[3][4][5]

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine potassium thiocyanate (1.1 equivalents) and 95% ethanol.

-

Heat the mixture to reflux with vigorous stirring to dissolve the potassium thiocyanate.

-

Slowly add ethyl bromide (1.0 equivalent) to the refluxing mixture over a period of one hour.

-

Continue to reflux the reaction mixture with stirring for an additional 4-6 hours.

-

After the reflux period, cool the mixture to room temperature and filter to remove the precipitated potassium bromide. Wash the solid with a small amount of 95% ethanol.

-

Combine the filtrate and the washing, and remove the majority of the ethanol by simple distillation.

-

To the residue, add water and transfer the mixture to a separatory funnel. The this compound will form an upper layer.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layer and the ether extracts, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by distillation.

-

The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 144-146 °C.

Synthesis from Ethyl Iodide

The reaction with ethyl iodide is expected to be faster than with ethyl bromide due to the better leaving group ability of the iodide ion. This protocol is based on a general procedure for the synthesis of isocyanides but is adapted for thiocyanate synthesis.[6]

Reaction:

C₂H₅I + KSCN → C₂H₅SCN + KI

Materials:

-

Ethyl iodide

-

Potassium thiocyanate (KSCN)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve potassium thiocyanate (1.2 equivalents) in a minimal amount of warm acetone.

-

Add ethyl iodide (1.0 equivalent) to the solution.

-

Reflux the mixture with stirring for 2-3 hours. The reaction progress can be monitored by the precipitation of potassium iodide.

-

After cooling to room temperature, filter off the precipitated potassium iodide.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Filter and evaporate the ether to obtain crude this compound.

-

Purify the product by fractional distillation.

Synthesis from Ethyl Chloride

Ethyl chloride is the least reactive of the three ethyl halides. To achieve a reasonable reaction rate, more forcing conditions, such as the use of a polar aprotic solvent like dimethylformamide (DMF) and potentially a phase-transfer catalyst (PTC), are often necessary.

Reaction:

C₂H₅Cl + KSCN → C₂H₅SCN + KCl

Materials:

-

Ethyl chloride (can be bubbled through the solution or added as a condensed liquid)

-

Potassium thiocyanate (KSCN)

-

Dimethylformamide (DMF)

-

Tetrabutylammonium (B224687) bromide (TBAB) (as a phase-transfer catalyst)

-

Diethyl ether

-

Water

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask with a condenser, gas inlet tube (if using gaseous ethyl chloride), and thermometer

-

Heating mantle with a stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a dry three-necked flask, suspend potassium thiocyanate (1.5 equivalents) and a catalytic amount of tetrabutylammonium bromide (e.g., 0.05 equivalents) in DMF.

-

Heat the mixture to 70-80 °C with stirring.

-

If using gaseous ethyl chloride, bubble it through the heated suspension. If using liquid ethyl chloride, add it slowly via a syringe.

-

Maintain the reaction at 70-80 °C for 8-12 hours. Monitor the reaction progress by GC or TLC.

-

After the reaction is complete, cool the mixture and pour it into a larger volume of water.

-

Extract the aqueous mixture with several portions of diethyl ether.

-

Combine the ether extracts and wash them with water to remove DMF, and then with brine.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter and remove the ether by distillation.

-

Purify the resulting this compound by vacuum distillation to avoid decomposition at higher temperatures.

Comparative Data

The choice of ethyl halide significantly impacts the reaction conditions and expected yield. The following tables summarize the key parameters for the synthesis of this compound.

Table 1: Comparison of Reaction Conditions for this compound Synthesis

| Parameter | Ethyl Iodide | Ethyl Bromide | Ethyl Chloride |

| Relative Reactivity | Highest | Intermediate | Lowest |

| Typical Solvent | Acetone, Ethanol | Ethanol | DMF, Acetonitrile |

| Reaction Temperature | ~56 °C (Refluxing Acetone) | ~78 °C (Refluxing Ethanol) | 70-100 °C |

| Reaction Time | 2-3 hours | 4-6 hours | 8-12+ hours |

| Catalyst | Not typically required | Not typically required | Phase-Transfer Catalyst (e.g., TBAB) often beneficial |

| Thiocyanate Salt | KSCN or NaSCN | KSCN or NaSCN | KSCN or NaSCN |

Table 2: Expected Yields and Physical Properties

| Ethyl Halide | Typical Yield (%) | Boiling Point of Product (°C) | Refractive Index (n²⁰_D) of Product |

| Ethyl Iodide | 60-75% (estimated) | 144-146 | ~1.463 |

| Ethyl Bromide | 70-80%[2] | 144-146 | ~1.463 |

| Ethyl Chloride | 40-60% (estimated) | 144-146 | ~1.463 |

Note: Yields are highly dependent on the specific reaction conditions and purification methods. The yields for ethyl iodide and ethyl chloride are estimated based on general principles of Sₙ2 reactivity and may vary.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ ~2.9 (q, 2H, -S-CH₂ -CH₃), δ ~1.5 (t, 3H, -S-CH₂-CH₃ )[7][8] |

| ¹³C NMR (CDCl₃) | δ ~113 (-SC N), δ ~30 (-C H₂-), δ ~14 (-C H₃)[9] |

| IR Spectroscopy | Strong, sharp absorption band around 2150-2160 cm⁻¹ (C≡N stretch)[10][11][12] |

Visualization of Reaction Pathway

The following diagram illustrates the general Sₙ2 reaction pathway for the synthesis of this compound from an ethyl halide.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Purification [chem.rochester.edu]

- 4. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ethylthiocyanate(542-90-5) 1H NMR [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound | C3H5NS | CID 10968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Ethyl thiocyanate reaction mechanisms in organic chemistry

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl Thiocyanate (B1210189) in Organic Chemistry

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core reaction mechanisms of ethyl thiocyanate (EtSCN). It details the principal pathways, including nucleophilic substitutions, rearrangements, and reactions involving the thiocyanate moiety. The guide includes quantitative data, detailed experimental protocols, and visualizations of key chemical processes to support advanced research and application in organic synthesis and medicinal chemistry.

Introduction to this compound

This compound is an organic compound with the chemical formula C₂H₅SCN. It is a versatile building block in organic synthesis, primarily owing to the unique reactivity of the thiocyanate functional group (-SCN).[1] The molecule presents several reaction sites: the electrophilic carbon atom adjacent to the sulfur, the nucleophilic sulfur atom, and the electrophilic carbon of the cyano group. The thiocyanate anion is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom, a property that heavily influences the synthesis and reactivity of its alkyl derivatives.[2] While the synthesis of this compound typically involves the reaction of an ethyl halide with an alkali metal thiocyanate, favoring S-alkylation for an Sₙ2-type substrate, its subsequent reactions are diverse and synthetically useful.[3]

Core Reaction Mechanisms

The reactivity of this compound is dominated by several key mechanistic pathways, which are exploited for the synthesis of a wide range of organic molecules.

Nucleophilic Substitution (Sₙ2) Reactions

The most common reaction pathway for this compound involves a bimolecular nucleophilic substitution (Sₙ2) at the α-carbon. In this mechanism, the thiocyanate group acts as an effective leaving group. These reactions are typically conducted in nonpolar solvents.[4][5] The reaction can be either reversible or irreversible depending on the nature of the incoming nucleophile.[4] For instance, the reaction with azide (B81097) ions proceeds irreversibly to give a quantitative yield of the corresponding ethyl azide, whereas reactions with halide ions can lead to an equilibrium mixture.[4][5]

Soft nucleophiles may also attack the sulfur atom, leading to the cleavage of the S-CN bond, although substitution at the ethyl group is more common.[4]

Isomerization to Ethyl Isothiocyanate

Organic thiocyanates can undergo rearrangement to form the thermodynamically more stable isothiocyanate isomers (R-NCS).[3] This isomerization is particularly rapid for allylic thiocyanates, which proceed through a[5][5]-sigmatropic rearrangement.[3][6] For saturated alkyl thiocyanates like this compound, this rearrangement is slower and often requires a catalyst, such as zinc chloride, to proceed effectively.[7] The catalyzed reaction is believed to occur via an intramolecular pathway involving a cyclic transition state or a tight ion pair, rather than through free carbonium ion intermediates.[7]

Reactions Involving the Thiocyanate Moiety

Besides acting as a leaving group, the thiocyanate functional group itself can be a site of reaction. The reactivity depends on the nature of the attacking species.

-

Attack at the Cyano Carbon: Hard nucleophiles, such as hydroxide (B78521) or amine ions, can attack the electrophilic carbon of the cyano group. This results in the displacement of the ethylthiolate ion (CH₃CH₂S⁻).[4] The hydrolysis of organic thiocyanates to form thiocarbamates, known as the Riemschneider thiocarbamate synthesis, is a key example of this reactivity.[3]

-

Attack at the Sulfur Atom: Soft nucleophiles can attack the sulfur atom, which can induce the cleavage of the S-CN bond.[4]

Quantitative Data

For ease of reference, key physical, spectroscopic, and reaction data for this compound are summarized below.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅NS | [8] |

| Molecular Weight | 87.14 g/mol | |

| Appearance | Colorless liquid | [9] |

| Density | 1.012 g/mL at 25 °C | |

| Boiling Point | 145 °C | |

| Refractive Index | n20/D 1.462 | |

| SMILES | CCSC#N | [8] |

| CAS Number | 542-90-5 |

Table 2: Representative Reaction Data

| Reaction | Nucleophile | Solvent | Conditions | Product | Yield | Reference(s) |

| Nucleophilic Substitution | Azide (from phosphonium (B103445) salt) | Benzene-d₆ | 60 °C | Benzyl (B1604629) azide* | Quantitative | [4] |

| Nucleophilic Substitution | Iodide (from phosphonium salt) | Toluene (B28343) | 90 °C | Decyl iodide** | Equilibrium | [4] |

| Isomerization | - | (neat) | Heat, ZnCl₂ catalyst | Ethyl isothiocyanate | Variable | [7] |

*Data for benzyl thiocyanate, which reacts similarly to primary alkyl thiocyanates. **Data for decyl thiocyanate, a representative primary alkyl thiocyanate.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a representative nucleophilic substitution reaction are provided below.

Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl bromide and sodium thiocyanate, a standard Sₙ2 reaction.[2][3]

Materials:

-

Ethyl bromide

-

Sodium thiocyanate (NaSCN)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiocyanate (1.1 equivalents) in anhydrous acetone.

-

Add ethyl bromide (1.0 equivalent) to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

-

After completion, cool the mixture to room temperature and filter to remove the sodium bromide precipitate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Redissolve the residue in diethyl ether and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by fractional distillation.

Protocol: Nucleophilic Substitution - Synthesis of Ethyl Azide (Illustrative)

This protocol is an illustrative procedure for the reaction of this compound with an azide nucleophile, based on methodologies described for similar alkyl thiocyanates.[4][5]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Tetrabutylammonium (B224687) bromide (TBAB, as a phase-transfer catalyst)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent), sodium azide (1.5 equivalents), and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents).

-

Add toluene as the solvent.

-

Heat the mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction by IR spectroscopy (disappearance of the thiocyanate peak ~2150 cm⁻¹ and appearance of the azide peak ~2100 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add deionized water and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure (Note: Ethyl azide is a low-boiling and potentially explosive compound. Handle with extreme caution).

Applications in Drug Development

The thiocyanate (-SCN) and isothiocyanate (-NCS) functional groups are present in numerous biologically active molecules and are of significant interest in drug discovery.[10][11] While this compound itself is used as an insecticide, its primary value in drug development is as a synthetic intermediate.[1]

The isomerization of this compound to ethyl isothiocyanate is particularly relevant, as isothiocyanates are known for their anticancer, anti-inflammatory, and antioxidant properties.[12][13] Ethyl isothiocyanate can react with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, to form dithiocarbamates, thereby modulating cellular pathways.[14] The synthesis of thiourea (B124793) derivatives from isothiocyanates is a common strategy for developing new therapeutic agents.[14] Therefore, understanding the reaction mechanisms of this compound provides a foundation for designing and synthesizing novel drug candidates.

References

- 1. expertmarketresearch.com [expertmarketresearch.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 4. Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT - ProQuest [proquest.com]

- 8. This compound | C3H5NS | CID 10968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 542-90-5 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Ethyl Isothiocyanate as a Novel Antifungal Agent Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Page loading... [wap.guidechem.com]

Ethyl Thiocyanate: A Comprehensive Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key physical properties of ethyl thiocyanate (B1210189), specifically its boiling point and density. The document details the methodologies for determining these properties and presents a summary of the quantitative data. Additionally, it explores the primary toxicological pathway of ethyl thiocyanate, offering a visual representation of its mechanism of action at a cellular level.

Physical Properties of this compound

The boiling point and density are fundamental physical constants essential for the safe handling, process design, and quality control of this compound in a laboratory and industrial setting.

Data Presentation

The following table summarizes the reported values for the boiling point and density of this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 145 - 146 °C | At 760 mmHg |

| Density | 1.012 g/mL | At 20 °C |

| 1.007 g/mL | At 23 °C |

Experimental Protocols

Standardized methods are crucial for obtaining reliable and reproducible data for the physical properties of chemical substances. The following sections describe the principles of the internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for determining the boiling point and density of liquids.

Boiling Point Determination (Based on OECD Guideline 103)

The determination of the boiling point of this compound can be performed using several methods outlined in OECD Guideline 103.[1][2][3] One common and straightforward technique is the distillation method.

Principle: This method involves heating the liquid to its boiling point, where the vapor pressure of the liquid equals the surrounding atmospheric pressure. The temperature of the vapor is measured as the liquid distills.

Apparatus:

-

A distillation flask of appropriate size.

-

A condenser to cool the vapor back to a liquid state.

-

A calibrated thermometer or temperature sensor.

-

A heating source (e.g., heating mantle).

-

A receiving vessel to collect the distillate.

Procedure:

-

The this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.

-

The sample is heated, and the temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected.

-

The atmospheric pressure is recorded at the time of the measurement, as the boiling point is pressure-dependent.

Density Determination (Based on OECD Guideline 109)

The density of liquid this compound can be accurately determined using methods described in OECD Guideline 109.[4][5][6][7] A widely used and precise method is the pycnometer method.

Principle: This method involves determining the mass of a known volume of the liquid. The density is then calculated by dividing the mass of the liquid by the volume of the pycnometer.

Apparatus:

-

A pycnometer (a glass flask with a precise, known volume).

-

A calibrated analytical balance.

-

A constant temperature bath.

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with this compound, taking care to avoid air bubbles.

-

The filled pycnometer is placed in a constant temperature bath (e.g., at 20 °C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.

Toxicological Pathway

This compound exerts its primary toxic effect through its metabolism to cyanide.[8] Cyanide is a potent inhibitor of cellular respiration.[9][10][11] The following diagram illustrates the key steps in this toxicological pathway.

Caption: Toxicological pathway of this compound.

The metabolic conversion of this compound in the liver produces cyanide ions.[8] These cyanide ions then inhibit Complex IV (Cytochrome c Oxidase) of the mitochondrial electron transport chain.[9][10] This inhibition blocks the transfer of electrons to oxygen, effectively halting cellular respiration and the production of ATP, the cell's primary energy currency.[11][12] The body has a natural detoxification pathway where the enzyme rhodanese converts cyanide to the less toxic thiocyanate, which is then excreted.[13][14]

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. acri.gov.tw [acri.gov.tw]

- 8. This compound | C3H5NS | CID 10968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. homework.study.com [homework.study.com]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. The poison cyanide binds to an electron carrier within the electr... | Study Prep in Pearson+ [pearson.com]

- 13. Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyanide poisoning - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of Ethyl Thiocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl thiocyanate (B1210189) in various organic solvents. Due to a notable lack of publicly available quantitative solubility data, this document focuses on compiling existing qualitative information and presenting a detailed experimental protocol for the quantitative determination of ethyl thiocyanate's solubility. This guide is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the pharmaceutical and agrochemical industries who utilize this compound in their work.

Core Concepts: Solubility Profile

This compound (C₃H₅NS) is an organic compound with the structure CH₃CH₂SCN. Its solubility in different solvents is dictated by its molecular structure, which includes a polar thiocyanate group (-SCN) and a nonpolar ethyl group (-CH₂CH₃). This combination allows for varying degrees of solubility in a range of organic solvents. Generally, it is anticipated to be more soluble in polar organic solvents and less soluble in nonpolar ones. It is reported to be insoluble in water[1].

Qualitative Solubility Data

While precise quantitative data is scarce in the reviewed literature, several sources provide qualitative descriptions of this compound's solubility. This information is summarized in the table below. The term "miscible" indicates that the substances are soluble in each other in all proportions.

| Solvent Classification | Solvent | Reported Solubility |

| Alcohols | Ethanol | Miscible[1] |

| Alcohol (general) | Soluble[2] | |

| Ethers | Diethyl Ether | Miscible[1] |

| Halogenated Hydrocarbons | Chloroform | Soluble[1] |

One source provides an extensive list of organic solvents in which this compound is reportedly miscible, including: 1,2-diethoxyethane, 2,4-pentanedione, 2-(2-aminoethylamino)ethanol, 2-amino-2-methyl-1-propanol, 2-ethylhexanol, 3-methyl-1-butanol, 4-hydroxy-4-methylpentan-2-one, 4-methyl-2-pentanone, N,N-dimethylaniline, aniline, benzene, benzyl (B1604629) alcohol, butanol, butyl acetate, ethyl benzoate, furfuryl alcohol, pyridine, tetrachloromethane, tetraethylene glycol dibutyl ether, and triethanolamine.

Experimental Protocol: Determination of this compound Solubility

For researchers requiring precise solubility values, the following experimental protocol, based on the widely accepted saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is recommended.[3]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials

-

This compound (high purity)

-

Selected organic solvent (HPLC grade)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Appropriate HPLC column (e.g., C18 reversed-phase)

-

Mobile phase for HPLC

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[3]

-

-

Sample Clarification:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

For more complete separation, centrifuge the vials at the same temperature as the equilibration.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

-

Filter the sample through a syringe filter to remove any remaining suspended solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method. The dilution factor must be accurately recorded.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC method to construct a calibration curve.

-

Analyze the diluted sample solutions under the same HPLC conditions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original undiluted solution by multiplying the measured concentration by the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

This technical guide consolidates the available qualitative solubility data for this compound in organic solvents and provides a detailed, actionable protocol for its quantitative determination. While a comprehensive set of quantitative solubility data is not yet available in the literature, the provided experimental methodology offers a clear pathway for researchers to generate this critical information. The application of the shake-flask method coupled with HPLC analysis will enable the precise and reliable measurement of this compound's solubility, thereby supporting its effective use in research, development, and industrial applications.

References

Ethyl thiocyanate as a precursor in chemical synthesis

An In-depth Technical Guide to Ethyl Thiocyanate (B1210189) as a Precursor in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl thiocyanate (CH₃CH₂SCN) is a versatile and valuable precursor in organic synthesis. As an organothiocyanate, it features a sulfur-bound ethyl group and a cyano group, presenting a unique reactivity profile. This structure allows it to act as an electrophile, making it a key building block for introducing the thiocyanate moiety or for constructing more complex molecular scaffolds, particularly sulfur-containing heterocycles. These heterocyclic systems are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules with antibacterial, antiparasitic, and anticancer properties. This guide provides a comprehensive overview of this compound's synthesis, reactivity, and application as a synthetic precursor, complete with experimental protocols, quantitative data, and process visualizations.

Physicochemical Properties

This compound is a colorless, volatile liquid with a characteristic odor. It is miscible with many organic solvents like ethanol (B145695) and ether but has low solubility in water. Due to its toxicity, it must be handled with appropriate safety precautions in a well-ventilated fume hood.

| Property | Value | Reference |

| CAS Number | 542-90-5 | |

| Molecular Formula | C₃H₅NS | |

| Molar Mass | 87.14 g/mol | |

| Boiling Point | 145 °C | |

| Density | 1.012 g/mL at 25 °C | |

| Refractive Index | n20/D 1.462 | |

| Flash Point | 42 °C |

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through a nucleophilic substitution reaction between an ethyl halide (e.g., ethyl bromide) and an alkali metal thiocyanate (e.g., sodium or potassium thiocyanate). The reaction is typically performed in a polar solvent like ethanol.

The Thiocyanate Moiety: A Versatile Tool in Modern Chemistry and Drug Discovery

An In-depth Technical Guide to Thiocyanation Reactions

For Researchers, Scientists, and Drug Development Professionals

The introduction of the thiocyanate (B1210189) (-SCN) group into organic molecules is a powerful and versatile strategy in synthetic chemistry, with profound implications for drug discovery and materials science.[1][2] Organic thiocyanates are not only valuable intermediates capable of being transformed into a wide array of other sulfur-containing functional groups, but they also feature as a key pharmacophore in numerous bioactive compounds with demonstrated antimicrobial, antifungal, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of thiocyanation reactions, detailing the core mechanistic pathways, diverse methodologies, and specific experimental protocols, with a focus on their application in the development of novel therapeutic agents.

Core Principles: Mechanistic Pathways of Thiocyanation

The formation of a carbon-sulfur bond to introduce a thiocyanate group can be broadly categorized into three main mechanistic pathways: electrophilic, nucleophilic, and radical thiocyanation.[1][6] The choice of pathway is dictated by the nature of the substrate and the thiocyanating reagent employed.

1. Electrophilic Thiocyanation: This is a widely used method for the thiocyanation of electron-rich aromatic and heteroaromatic compounds, as well as enolates and enol ethers derived from carbonyl compounds.[7] The reaction involves the attack of the nucleophilic substrate on an electrophilic source of the "SCN+" synthon. Common reagents that generate an electrophilic thiocyanating species include thiocyanogen (B1223195) ((SCN)₂), and N-thiocyanato-dicarboximides like N-thiocyanatosuccinimide (NTS).[8][9]

2. Nucleophilic Thiocyanation: In this pathway, the thiocyanate anion (SCN⁻), typically from salts like potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), acts as a nucleophile.[10][11] This method is commonly used for the substitution of leaving groups, such as halides or tosylates, in aliphatic systems.[12] The ambident nature of the thiocyanate ion can sometimes lead to the formation of isothiocyanate (-NCS) byproducts, although reaction conditions can often be optimized to favor the desired S-alkylation.